Tetraethylammonium hydrogen sulphate
Overview
Description
Tetraethylammonium hydrogen sulphate is a useful research compound. Its molecular formula is C8H21NO4S and its molecular weight is 227.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Tetraethylammonium hydrogensulfate primarily targets autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.
Mode of Action
The compound acts by blocking its targets. It inhibits the function of autonomic ganglia and nicotinic acetylcholine receptors, and it blocks calcium- and voltage-activated potassium channels . This blocking action disrupts the normal function of these targets, leading to changes in physiological processes.
Biochemical Pathways
The exact biochemical pathways affected by Tetraethylammonium hydrogensulfate are still under investigation. The blocking of potassium channels could disrupt the normal flow of potassium ions, affecting the electrical potential across cell membranes and thus influencing nerve signal transmission .
Result of Action
The primary result of Tetraethylammonium hydrogensulfate’s action is the disruption of normal physiological processes due to the blocking of its targets. For instance, it was thought to be a potential therapeutic vasodilator because of its inhibitory actions at the autonomic ganglia . Serious toxic effects were found, limiting its use in this context .
Biochemical Analysis
Biochemical Properties
Tetraethylammonium Hydrogensulfate is known to interact with various enzymes and proteins. It is a well-known blocker of potassium channels belonging to various subfamilies . This interaction is crucial in many biochemical reactions .
Cellular Effects
Tetraethylammonium Hydrogensulfate has significant effects on various types of cells and cellular processes. For instance, it has been found to induce apoptosis in HeLa cells . It also influences cell function by blocking TRPM7 channels in intact cells .
Molecular Mechanism
The molecular mechanism of Tetraethylammonium Hydrogensulfate involves its interaction with biomolecules at the molecular level. It acts as a blocker of potassium channels and transient receptor potential (TRP) cation channels, such as TRPM7, in a voltage-dependent manner .
Temporal Effects in Laboratory Settings
The effects of Tetraethylammonium Hydrogensulfate change over time in laboratory settings. Despite immediate skin decontamination with copious amounts of tap water, one patient exposed to 25% Tetraethylammonium Hydrogensulfate developed significant systemic toxicity .
Metabolic Pathways
Given its known interactions with various enzymes and proteins, it is likely to be involved in several metabolic pathways .
Transport and Distribution
Given its biochemical properties, it is likely to interact with various transporters or binding proteins .
Subcellular Localization
Based on its known interactions with various enzymes and proteins, it is likely to be localized in specific compartments or organelles within the cell .
Biological Activity
Tetraethylammonium hydrogen sulfate (TEAHS), with the chemical formula and CAS number 16873-13-5, is a quaternary ammonium salt that has garnered attention for its unique properties and applications in various fields, particularly in electrochemistry and organic synthesis. This article provides a comprehensive overview of the biological activity of TEAHS, highlighting its mechanisms of action, case studies, and research findings.
TEAHS is characterized by its high solubility in water and a melting point of approximately 245 °C. It appears as a white to almost white powder and is hygroscopic in nature. The compound is known for its role as an ion-pairing reagent in various chemical reactions, which enhances the solubility and reactivity of organic compounds.
Property | Value |
---|---|
Molecular Formula | C8H21NO4S |
Molecular Weight | 227.32 g/mol |
Melting Point | 245 °C |
Solubility | Highly soluble in water |
Appearance | White to almost white powder |
TEAHS exhibits several biological activities primarily attributed to its ionic nature, which allows it to interact effectively with various biological molecules. Key mechanisms include:
- Ion-Pairing Reactions : TEAHS acts as an ion-pairing agent that enhances the extraction and analysis of various drugs, such as naltrexone, by improving recovery rates during liquid-liquid extractions .
- Electrochemical Properties : In electrochemical systems, TEAHS has been studied for its role as an electrolyte additive. It influences the electrochemical behavior of systems like lead-acid batteries by altering overpotential values and enhancing charge transfer kinetics .
- Catalytic Activity : TEAHS has shown effectiveness in catalyzing oxidation reactions under phase-transfer conditions, indicating its potential utility in organic synthesis .
Electrochemical Behavior
A study focused on the electrochemical behavior of TEAHS demonstrated its effectiveness as an electrolyte in enhancing the performance of lead-acid batteries. The presence of TEAHS increased both hydrogen and oxygen evolution overpotential, which is crucial for improving battery efficiency . This study utilized cyclic voltammetry to analyze the effects of varying concentrations of TEAHS on the electrochemical reactions occurring within the battery.
Drug Recovery Applications
In therapeutic drug monitoring, TEAHS has been employed as an ion-pair reagent to improve the extraction efficiency of drugs from biological matrices. A literature review highlighted that using TEAHS resulted in a recovery rate improvement for naltrexone extraction from biological samples . This finding underscores the compound's significance in pharmacokinetics and analytical chemistry.
Research Findings
Recent research has focused on the synthesis and application of TEAHS in various fields:
- Organic Chemistry : TEAHS has been utilized to enhance oxidation reactions involving benzylic and alkane C-H bonds, showcasing its catalytic potential .
- Biological Studies : Investigations into the cytotoxicity and cellular effects of TEAHS have indicated that it may cause skin irritation and eye damage upon exposure, necessitating careful handling in laboratory settings .
Properties
IUPAC Name |
hydrogen sulfate;tetraethylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.H2O4S/c1-5-9(6-2,7-3)8-4;1-5(2,3)4/h5-8H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREVBWLEPKAZBH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168605 | |
Record name | Tetraethylammonium hydrogen sulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white hygroscopic powder; [Acros Organics MSDS] | |
Record name | Tetraethylammonium hydrogen sulfate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17418 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
16873-13-5 | |
Record name | Ethanaminium, N,N,N-triethyl-, hydrogen sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16873-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethylammonium hydrogen sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016873135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraethylammonium hydrogen sulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethylammonium hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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